

Physical properties of "Methyl 4-oxotetrahydrofuran-3-carboxylate" (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B046262

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 4-oxotetrahydrofuran-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **Methyl 4-oxotetrahydrofuran-3-carboxylate** (CAS No. 57595-23-0), a heterocyclic compound of interest in organic synthesis. It is notably used in the preparation of fused-pyrimidine derivatives which act as novel GPR119 agonists.^{[1][2]} This document presents its boiling point and density, outlines standard experimental methodologies for their determination, and provides a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and formulation. The boiling point and density for **Methyl 4-oxotetrahydrofuran-3-carboxylate** are summarized below.

Quantitative Data Summary

Physical Property	Value	Units
Boiling Point	220	°C [1][2][3]
Density	1.265	g/cm³ [1][2][3]

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of these values for **Methyl 4-oxotetrahydrofuran-3-carboxylate** is not detailed in the public literature, the following represents standard and widely accepted methodologies for ascertaining the boiling point and density of a liquid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, the boiling point is a characteristic physical property.

Method 1: Simple Distillation A common and effective method for both purification and boiling point determination is simple distillation.[4]

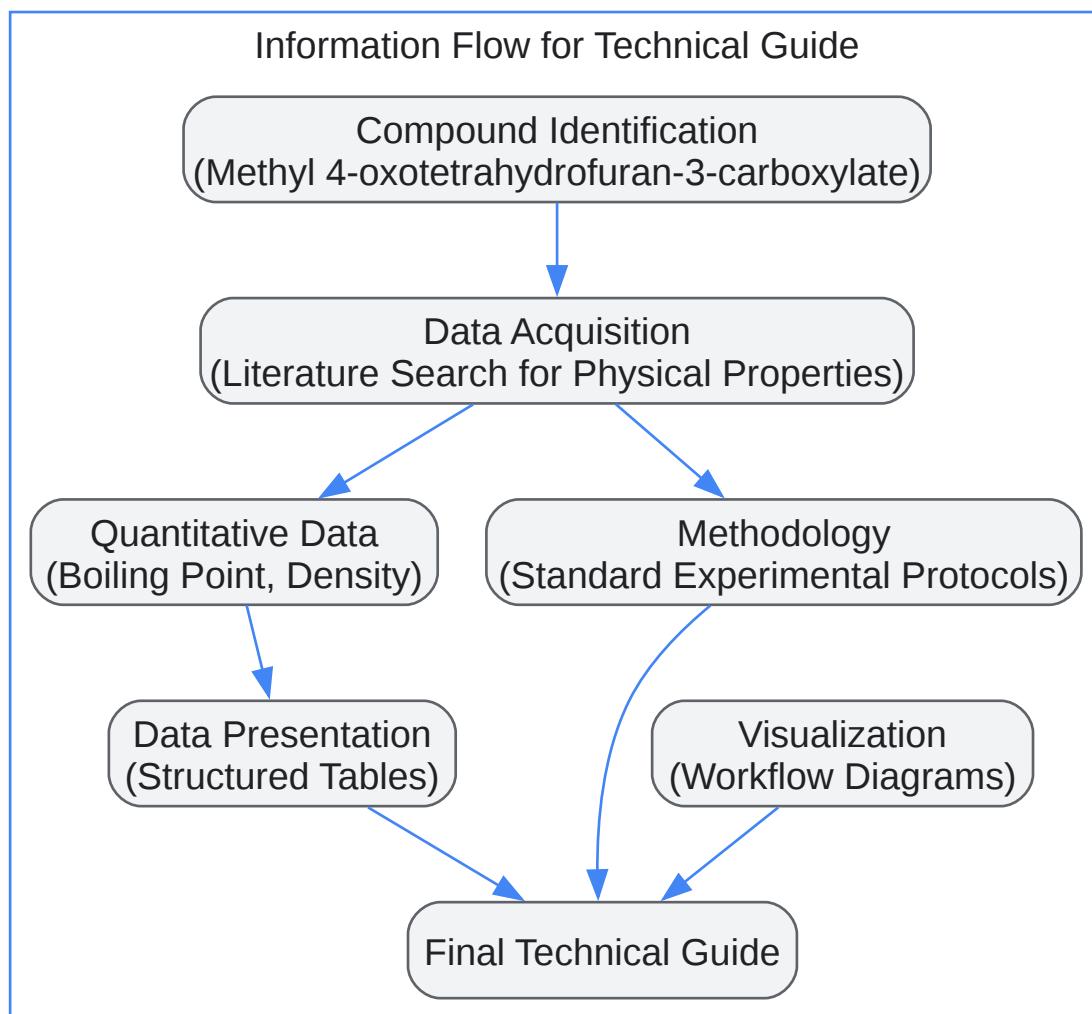
- Apparatus: A round-bottom flask, a distillation head (Y-adapter), a thermometer with an adapter, a condenser, and a receiving flask.
- Procedure:
 - The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
 - The flask is heated gently.
 - As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and reliquefies.

- The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.
- The atmospheric pressure should be recorded, as boiling point is dependent on pressure.
[5]

Method 2: Thiele Tube Method This micro-scale method is advantageous when only a small amount of the substance is available.[6]

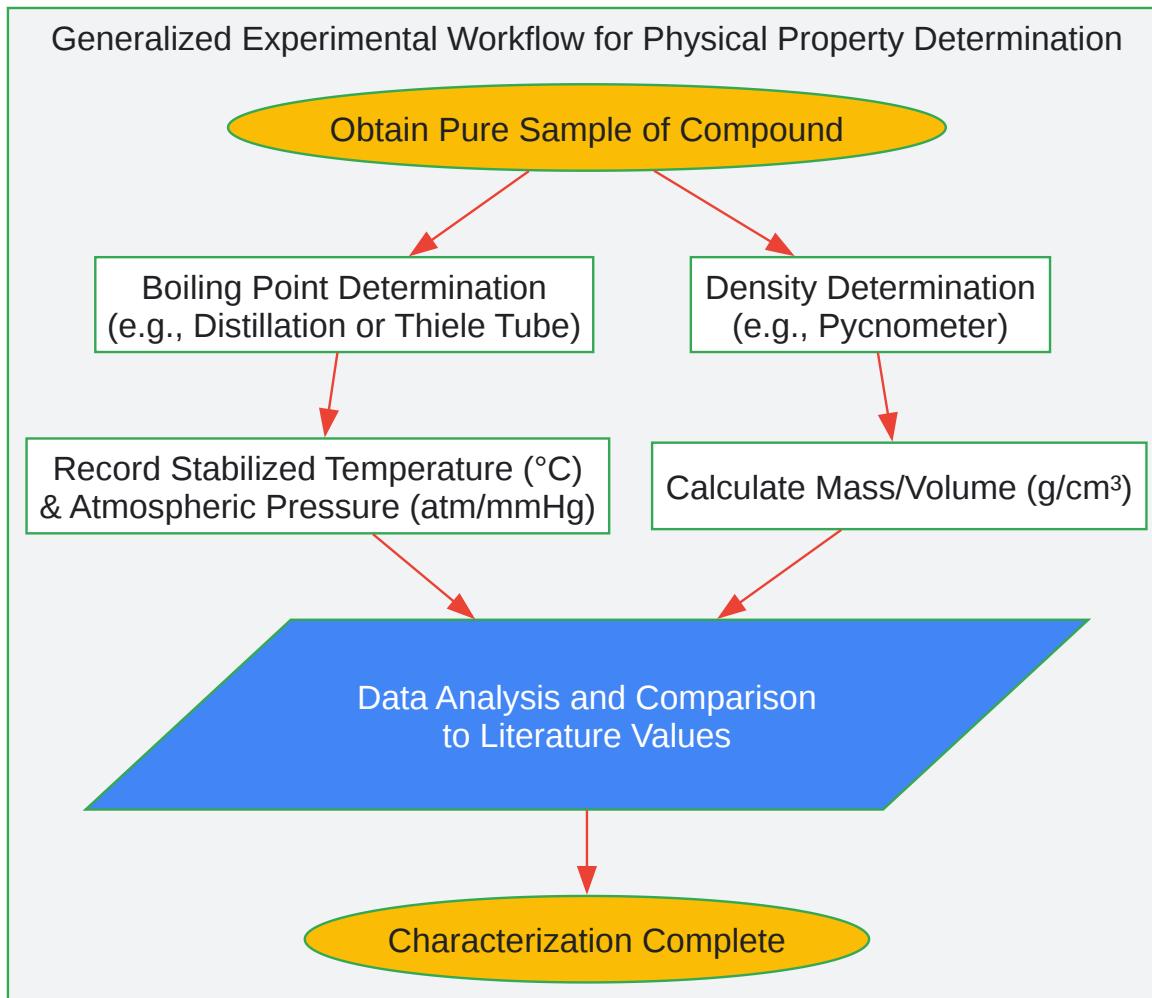
- Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.
- Procedure:
 - A few drops of the sample are placed into the small test tube.
 - The capillary tube is placed inside the test tube with its open end down.
 - The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
 - The assembly is placed in the Thiele tube containing mineral oil.
 - The Thiele tube is heated gently at the side arm.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Heating is stopped, and the oil bath is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Determination


Density is the mass of a substance per unit volume. It is a fundamental property that can be used to identify a substance.

Method: Using a Pycnometer or Graduated Cylinder and Balance

- Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.
- Procedure:
 - The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.
 - A known volume of the liquid is added. If using a pycnometer, it is filled to its calibrated volume. If using a graduated cylinder, the volume is read directly from the markings.
 - The mass of the container with the liquid is measured.
 - The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
 - The density is calculated by dividing the mass of the liquid by its volume.


Visualization of Workflows

To aid in the conceptualization of the processes involved in characterizing a chemical compound, the following diagrams illustrate the logical flow of information and a generalized experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logical flow for creating the technical guide.

[Click to download full resolution via product page](#)

Caption: Workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]
- 2. Methyl 4-oxotetrahydrofuran-3-carboxylate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. CAS # 57595-23-0, Methyl 4-oxotetrahydrofuran-3-carboxylate, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of "Methyl 4-oxotetrahydrofuran-3-carboxylate" (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046262#physical-properties-of-methyl-4-oxotetrahydrofuran-3-carboxylate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com